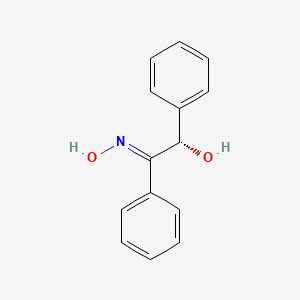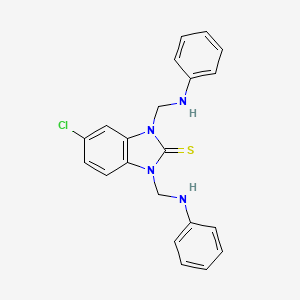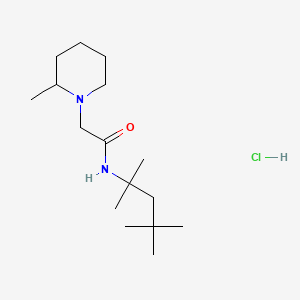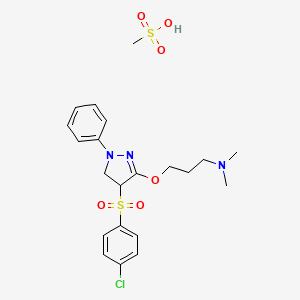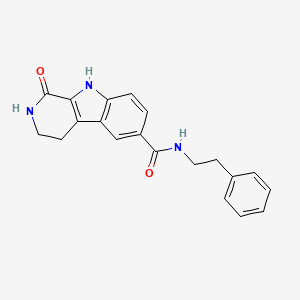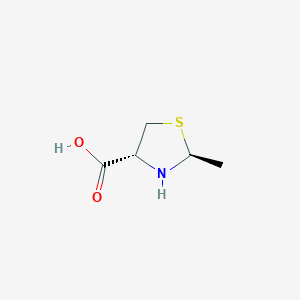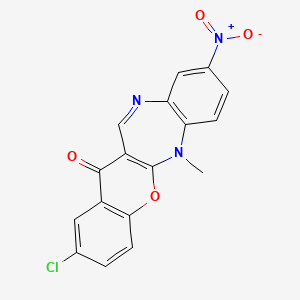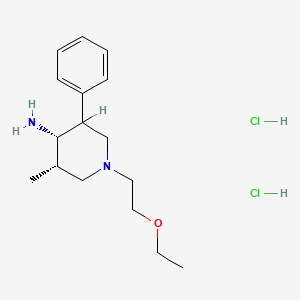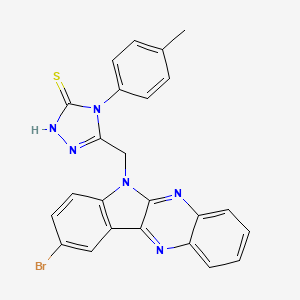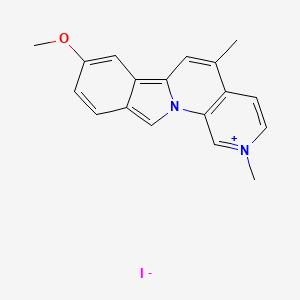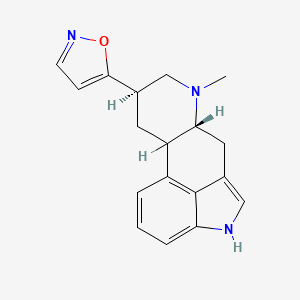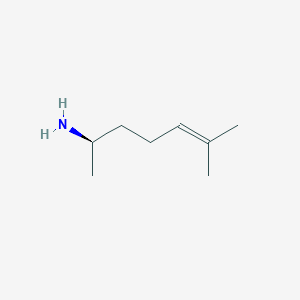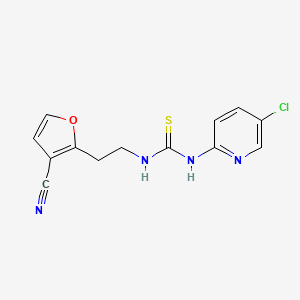
3-Ethoxypropane-1,2-dithiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxypropane-1,2-dithiol is an organic compound characterized by the presence of two thiol groups and an ethoxy group attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
3-Ethoxypropane-1,2-dithiol can be synthesized through the reaction of 3-ethoxypropenal with ethane-1,2-dithiol under specific conditions. The reaction typically involves the addition of the dithiol to the propenal, followed by cyclization to form the desired dithiol compound . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a controlled temperature environment.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Ethoxypropane-1,2-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from the reactions of this compound include disulfides from oxidation reactions, thiolates from reduction reactions, and various substituted derivatives from substitution reactions.
科学研究应用
3-Ethoxypropane-1,2-dithiol has several scientific research applications, including:
Biology: Investigated for its potential use in biochemical assays and as a protective agent in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs and as a component in drug delivery systems.
作用机制
The mechanism of action of 3-ethoxypropane-1,2-dithiol involves its ability to form stable complexes with metal ions and its reactivity with various functional groups. The thiol groups can interact with metal ions to form coordination complexes, while the ethoxy group can participate in nucleophilic substitution reactions. These interactions and reactions are crucial for the compound’s applications in synthesis and industry .
相似化合物的比较
Similar Compounds
Ethane-1,2-dithiol: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
1,3-Propanedithiol: Contains two thiol groups but has a different backbone structure, leading to different reactivity and applications.
3-Ethoxy-1,2-propanediol: Similar in having an ethoxy group but contains hydroxyl groups instead of thiol groups, resulting in different chemical properties and uses.
Uniqueness
3-Ethoxypropane-1,2-dithiol is unique due to the presence of both thiol and ethoxy groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific functional group interactions.
属性
CAS 编号 |
90325-02-3 |
|---|---|
分子式 |
C5H12OS2 |
分子量 |
152.3 g/mol |
IUPAC 名称 |
3-ethoxypropane-1,2-dithiol |
InChI |
InChI=1S/C5H12OS2/c1-2-6-3-5(8)4-7/h5,7-8H,2-4H2,1H3 |
InChI 键 |
LORHLLCTYJFTJA-UHFFFAOYSA-N |
规范 SMILES |
CCOCC(CS)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


